N,N,2-trimethyl-5-nitrobenzenesulfonamide

Catalog No.
S522055
CAS No.
433695-36-4
M.F
C9H12N2O4S
M. Wt
244.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,2-trimethyl-5-nitrobenzenesulfonamide

CAS Number

433695-36-4

Product Name

N,N,2-trimethyl-5-nitrobenzenesulfonamide

IUPAC Name

N,N,2-trimethyl-5-nitrobenzenesulfonamide

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

InChI

InChI=1S/C9H12N2O4S/c1-7-4-5-8(11(12)13)6-9(7)16(14,15)10(2)3/h4-6H,1-3H3

InChI Key

IFIUFCJFLGCQPH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene, BRL 50481

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)C

Description

The exact mass of the compound N,N,2-trimethyl-5-nitrobenzenesulfonamide is 244.0518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Phosphodiesterase 7 (PDE7)

Phosphodiesterases (PDEs) are a group of enzymes responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), both of which act as important second messengers in cellular signaling pathways. PDE7 is a specific type of PDE found in various immune cells like monocytes, macrophages, and T-lymphocytes [1].

Research suggests that N,N,2-Trimethyl-5-nitrobenzenesulfonamide functions as a selective inhibitor of PDE7. By inhibiting PDE7, this compound may elevate intracellular levels of cAMP and cGMP, potentially modulating immune cell function [1].

  • Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: In vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes. 1: )
  • Origin: TMSI is a man-made compound, likely synthesized for research purposes. No specific inventor or development company is readily available in scientific literature.
  • Significance: TMSI holds significance as a selective inhibitor of phosphodiesterase 7 (PDE7) enzyme []. PDE7 is involved in various biological processes, and its inhibition can have potential therapeutic applications.

Molecular Structure Analysis

  • Key features: TMSI possesses a central benzene ring with a nitro group (NO2) attached at the 5th position. An amide group (SO2NH2) is linked at the 1st position (note the numbering system might differ in some resources). Two methyl groups (CH3) are attached to the nitrogen atom of the amide group, and another methyl group is present at the 2nd position of the benzene ring [, ].
  • Notable aspects: The combination of the nitro group and the sulfonamide moiety is likely responsible for the inhibitory effect on PDE7, but the exact mechanism requires further investigation [].

Chemical Reactions Analysis

  • Synthesis: Specific details regarding the synthesis of TMSI are not readily available in open-source scientific literature. However, the synthesis likely involves reactions between nitrobenzene derivatives, sulfonyl chlorides, and dimethylamine.
  • Decomposition: There is no publicly available information on the specific decomposition pathways of TMSI. However, as with most organic compounds, thermal decomposition (breakdown at high temperatures) is likely.
  • Other relevant reactions: The primary focus of research on TMSI is its interaction with PDE7. Studies have explored its inhibitory properties on PDE7 in various cell types [].

Physical And Chemical Properties Analysis

  • Melting point: 71-75°C [].
  • Boiling point: No data available.
  • Solubility: Soluble in some organic solvents, but specific data is limited [].
  • Stability: Heat sensitive [].

TMSI acts as a selective inhibitor of PDE7, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) []. cAMP is a secondary messenger molecule involved in various cellular processes. By inhibiting PDE7, TMSI increases intracellular cAMP levels, potentially influencing processes like inflammation and immune response [].

  • Limited information exists on the specific hazards of TMSI. As with most organic compounds, it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.
  • Due to the presence of a nitro group, TMSI might be a weak oxidizing agent. It's recommended to avoid contact with strong reducing agents.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Exact Mass

244.05177804 g/mol

Monoisotopic Mass

244.05177804 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

03G869PR3P

Other CAS

433695-36-4

Wikipedia

BRL-50481

Dates

Modify: 2023-08-15
1: Kaneda T, Kido Y, Tajima T, Urakawa N, Shimizu K. PDE4 and PDE5 regulate cyclic nucleotide contents and relaxing effects on carbachol-induced contraction in the bovine abomasum. J Vet Med Sci. 2015 Jan;77(1):15-9. doi: 10.1292/jvms.14-0248. Epub 2014 Oct 15. PubMed PMID: 25319411; PubMed Central PMCID: PMC4349533.
2: Monzel M, Kuhn M, Bähre H, Seifert R, Schneider EH. PDE7A1 hydrolyzes cCMP. FEBS Lett. 2014 Sep 17;588(18):3469-74. doi: 10.1016/j.febslet.2014.08.005. Epub 2014 Aug 13. PubMed PMID: 25128584.
3: Medina-Rodríguez EM, Arenzana FJ, Pastor J, Redondo M, Palomo V, García de Sola R, Gil C, Martínez A, Bribián A, de Castro F. Inhibition of endogenous phosphodiesterase 7 promotes oligodendrocyte precursor differentiation and survival. Cell Mol Life Sci. 2013 Sep;70(18):3449-62. doi: 10.1007/s00018-013-1340-2. Epub 2013 May 10. PubMed PMID: 23661015.
4: Zhai K, Hubert F, Nicolas V, Ji G, Fischmeister R, Leblais V. β-Adrenergic cAMP signals are predominantly regulated by phosphodiesterase type 4 in cultured adult rat aortic smooth muscle cells. PLoS One. 2012;7(10):e47826. doi: 10.1371/journal.pone.0047826. Epub 2012 Oct 18. PubMed PMID: 23094097; PubMed Central PMCID: PMC3475707.
5: Wunder F, Gnoth MJ, Geerts A, Barufe D. A novel PDE2A reporter cell line: characterization of the cellular activity of PDE inhibitors. Mol Pharm. 2009 Jan-Feb;6(1):326-36. doi: 10.1021/mp800127n. PubMed PMID: 19049345.
6: Zhang L, Murray F, Zahno A, Kanter JR, Chou D, Suda R, Fenlon M, Rassenti L, Cottam H, Kipps TJ, Insel PA. Cyclic nucleotide phosphodiesterase profiling reveals increased expression of phosphodiesterase 7B in chronic lymphocytic leukemia. Proc Natl Acad Sci U S A. 2008 Dec 9;105(49):19532-7. doi: 10.1073/pnas.0806152105. Epub 2008 Nov 25. PubMed PMID: 19033455; PubMed Central PMCID: PMC2614795.
7: Pekkinen M, Ahlström ME, Riehle U, Huttunen MM, Lamberg-Allardt CJ. Effects of phosphodiesterase 7 inhibition by RNA interference on the gene expression and differentiation of human mesenchymal stem cell-derived osteoblasts. Bone. 2008 Jul;43(1):84-91. doi: 10.1016/j.bone.2008.02.021. Epub 2008 Mar 12. PubMed PMID: 18420479.
8: Jackson EK, Ren J, Zacharia LC, Mi Z. Characterization of renal ecto-phosphodiesterase. J Pharmacol Exp Ther. 2007 May;321(2):810-5. Epub 2007 Feb 16. PubMed PMID: 17308037.
9: Smith SJ, Cieslinski LB, Newton R, Donnelly LE, Fenwick PS, Nicholson AG, Barnes PJ, Barnette MS, Giembycz MA. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes. Mol Pharmacol. 2004 Dec;66(6):1679-89. Epub 2004 Sep 15. PubMed PMID: 15371556.

Explore Compound Types